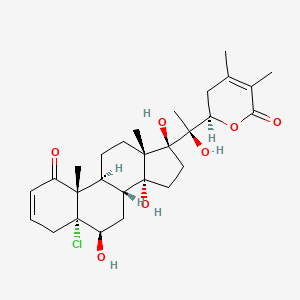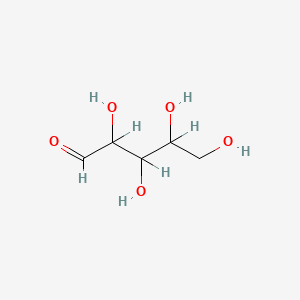
Withanolide C
Vue d'ensemble
Description
Withanolide C is a naturally occurring compound . It is a type of withanolide, a group of naturally occurring C28 steroids based on an ergostane skeleton . They possess a high degree of polyoxygenation, and the abundance of O-functional groups has enabled various natural alterations to both the carbocyclic skeleton and the side chain .
Synthesis Analysis
The synthesis of withanolides like this compound is a complex process. The hydroxylation at C-22 and δ-lactonization between C-22 and C-26 of 24-methylenecholestrol are believed to be important reactions leading to withanolides biosynthesis . A divergent synthesis of complex withanolides has been reported, enabled by a gram scale route and a series of late-stage functionalizations .
Molecular Structure Analysis
Withanolides are a group of naturally occurring C28 steroids based on an ergostane skeleton in which C22/C26, or C23/C26, are oxidized to form a d- or g-lactone . One of the characteristic features of the plants producing withanolides is their extraordinary ability to introduce oxygen functionality at nearly every position of the carbocyclic skeleton and side chain .
Chemical Reactions Analysis
The hydroxylation at C-22 and δ-lactonization between C-22 and C-26 of 24-methylenecholestrol are believed to be important reactions leading to withanolides biosynthesis . In addition, it has also been suggested that α, β-unsaturated ketone in ring A of common withanolides may be produced through sequential reactions .
Applications De Recherche Scientifique
Anti-Cancer Properties : Withanolides, including Withanolide C, have demonstrated potential in treating various types of cancers. Their cytotoxic potential against cancer cells has been highlighted in numerous studies. For example, withanolides have been found to exhibit excellent anticancer activities, with certain modifications enhancing their effects (Hussain et al., 2018). Additionally, withanolides have been observed to induce apoptosis and inhibit invasion in cancer cells, suggesting their potential as therapeutic agents in cancer treatment (Ichikawa et al., 2006).
Neuroprotective Effects : Withanolides, including this compound, have shown promising results in neuroprotection and the treatment of neurodegenerative diseases. For instance, Withanolide A, closely related to this compound, has been studied for its effects on Alzheimer's disease, indicating a broader scope for withanolides in treating neurological disorders (Mirjalili et al., 2009).
Anti-Inflammatory Activities : Withanolides have been identified to possess significant anti-inflammatory properties. They have been used in traditional medicine systems like Ayurveda for their anti-inflammatory effects, which are now being substantiated by modern scientific research (White et al., 2016).
Structural and Biosynthetic Studies : Research has also focused on the structural elucidation and biosynthesis of withanolides, providing insights into their chemical nature and the pathways through which they are produced in plants. Such studies are crucial for understanding the pharmacological activities of these compounds and for the development of synthetic analogs (Yang et al., 2016).
Mécanisme D'action
Safety and Hazards
According to the Material Safety Data Sheet for Withanolide C, it is recommended to avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and keep away from sources of ignition . It is also advised to wash thoroughly after handling and remove contaminated clothing and wash before reuse .
Orientations Futures
Withanolides are regarded as promising drug candidates, particularly for developing anticancer and anti-inflammatory agents . Further investigations for discovering novel withanolides, exploiting their pharmacological values, and evaluating their potency as therapeutic agents are significant future work .
Propriétés
IUPAC Name |
(2R)-2-[(1S)-1-[(5R,6R,8R,9S,10S,13S,14R,17S)-5-chloro-6,14,17-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-4,5-dimethyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39ClO7/c1-15-13-21(36-22(32)16(15)2)25(5,33)28(35)12-11-27(34)18-14-20(31)26(29)9-6-7-19(30)24(26,4)17(18)8-10-23(27,28)3/h6-7,17-18,20-21,31,33-35H,8-14H2,1-5H3/t17-,18+,20+,21+,23-,24-,25-,26-,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJZNYLQNCIUEG-DEMKYSCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)Cl)O)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)Cl)O)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317553 | |
| Record name | Withanolide C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108030-78-0 | |
| Record name | Withanolide C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108030-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Withanolide C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




